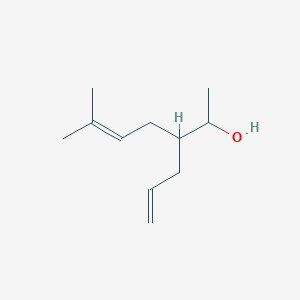
3-Allyl-6-methylhept-5-en-2-ol
货号 B8373056
分子量: 168.28 g/mol
InChI 键: FVIVSNVAWBPITO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08809256B2
Procedure details


3-allyl-6-methylheptenone (20.0 g, 120 mmol) was dissolved in anhydrous THF (100 ml) and the solution cooled to −15° C. under stirring. A 3.5M solution of LiAlH4 (in THF/toluene, 12.0 ml, 42 mmol, 0.35 mol. eq.) was added dropwise under argon over 30 min. The reaction mixture was then stirred at −15° C. for 1 hour. The temperature was raised to 0° C., and the mixture carefully hydrolyzed by successive dropwise additions of water (1.60 g), 15% aqueous NaOH (1.60 g) and water (4.80 g), while keeping the reaction mixture at 0° C. The mixture was allowed to warm to room temperature, and the precipitate filtered. Evaporation of the solvent afforded the crude product. Fractional distillation though a 10 cm Vigreux column afforded the desired compound (16.94 g (83% yield).
Name
3-allyl-6-methylheptenone
Quantity
20 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4](=[CH:8][CH2:9][CH:10]([CH3:12])[CH3:11])[C:5](=[O:7])[CH3:6])[CH:2]=[CH2:3].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:1]([CH:4]([CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12])[CH:5]([OH:7])[CH3:6])[CH:2]=[CH2:3] |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
|
Name
|
3-allyl-6-methylheptenone
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C(C(C)=O)=CCC(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at −15° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was raised to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded the crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation though a 10 cm Vigreux column
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C(C(C)O)CC=C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

